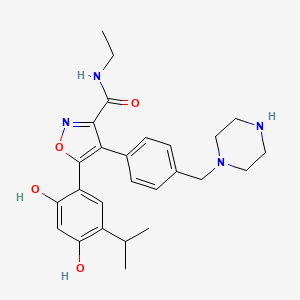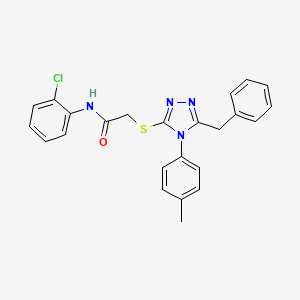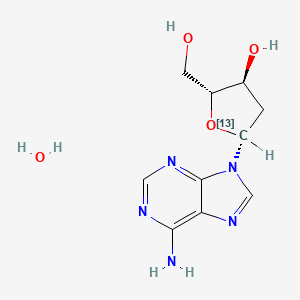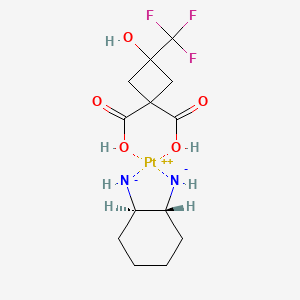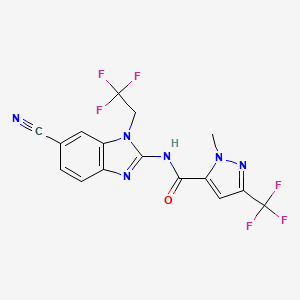
KRAS G12C inhibitor 58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 58 is a compound designed to target the KRAS G12C mutation, a common oncogenic driver mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby providing a potential therapeutic option for patients with KRAS G12C-mutated cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 58 involves a series of chemical reactions to construct the desired molecular structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free reactions, chromatography-free purification methods, and efficient reaction conditions to improve overall yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 58 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their desired forms.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce substituents to the core structure.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include the intermediate compounds that are further modified to yield the final this compound. These intermediates typically contain the core tetrahydropyridopyrimidine structure with various functional groups attached .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of KRAS G12C inhibitors.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent for KRAS G12C-mutated cancers
Wirkmechanismus
KRAS G12C inhibitor 58 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound conformation, preventing the exchange with GTP and thus inhibiting the activation of downstream signaling pathways. The inhibition of KRAS signaling leads to reduced cell proliferation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitor 58 can be compared with other similar compounds, such as:
Sotorasib: Another KRAS G12C inhibitor that has shown efficacy in clinical trials for non-small cell lung cancer.
Fulzerasib: Recently approved in China for the treatment of KRAS G12C-mutated non-small cell lung cancer.
Uniqueness
This compound is unique in its specific binding interactions and molecular structure, which contribute to its potency and selectivity. Its distinct chemical modifications and functional groups differentiate it from other KRAS G12C inhibitors, potentially offering advantages in terms of efficacy and safety .
Eigenschaften
Molekularformel |
C51H64ClF4N9O8S |
|---|---|
Molekulargewicht |
1074.6 g/mol |
IUPAC-Name |
(3R)-1-[(2S)-2-chloro-2-fluoroacetyl]-N-[(2S)-1-[[(7R,13S)-20-[2-[(1S)-1-methoxyethyl]-5-morpholin-4-ylpyridin-3-yl]-17,17-dimethyl-8,14-dioxo-21-(2,2,2-trifluoroethyl)-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C51H64ClF4N9O8S/c1-28(2)42(61(6)46(67)31-12-14-63(24-31)48(69)44(52)53)45(66)59-37-21-40-58-38(25-74-40)30-10-11-39-33(19-30)35(22-50(4,5)27-73-49(70)36-9-8-13-65(60-36)47(37)68)43(64(39)26-51(54,55)56)34-20-32(62-15-17-72-18-16-62)23-57-41(34)29(3)71-7/h10-11,19-20,23,25,28-29,31,36-37,42,44,60H,8-9,12-18,21-22,24,26-27H2,1-7H3,(H,59,66)/t29-,31+,36-,37+,42-,44+/m0/s1 |
InChI-Schlüssel |
KDHLCKSULTVNFP-SGVGZKEWSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=N1)N2CCOCC2)C3=C4CC(COC(=O)[C@@H]5CCCN(N5)C(=O)[C@@H](CC6=NC(=CS6)C7=CC4=C(N3CC(F)(F)F)C=C7)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H]8CCN(C8)C(=O)[C@@H](F)Cl)(C)C)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC1CC2=NC(=CS2)C3=CC4=C(C=C3)N(C(=C4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C6=C(N=CC(=C6)N7CCOCC7)C(C)OC)CC(F)(F)F)N(C)C(=O)C8CCN(C8)C(=O)C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


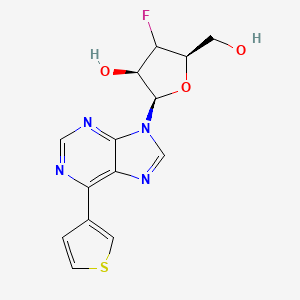
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)


